molecular formula C11H10N2O B1404547 [2,4'-Bipyridin]-6-ylmethanol CAS No. 1227514-00-2

[2,4'-Bipyridin]-6-ylmethanol

Cat. No.: B1404547
CAS No.: 1227514-00-2
M. Wt: 186.21 g/mol
InChI Key: UCTHBIAIJDJBRR-UHFFFAOYSA-N
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Description

[2,4'-Bipyridin]-6-ylmethanol is a bipyridine derivative featuring two pyridine rings connected at the 2- and 4'-positions, with a hydroxymethyl (-CH2OH) substituent at the 6-position of the bipyridine scaffold. Bipyridine derivatives are widely studied for their coordination chemistry, catalytic properties, and biological activities. The hydroxymethyl group in this compound enhances its solubility in polar solvents and provides a reactive site for further functionalization, such as esterification or coordination to metal centers.

Properties

IUPAC Name

(6-pyridin-4-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTHBIAIJDJBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4'-Bipyridin]-6-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with formaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize recombinant microbial whole cells as catalysts to convert naturally occurring 2,6-lutidine into the desired product . This method offers a more sustainable and efficient alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

[2,4'-Bipyridin]-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of [2,4'-Bipyridin]-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridin-4-yl group can act as a ligand, binding to metal ions and other targets, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [2,4'-Bipyridin]-6-ylmethanol, we compare it with structurally related pyridine and bipyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
This compound Bipyridine with -CH2OH at position 6 C11H10N2O 186.21 Hydroxymethyl Potential ligand for metal coordination, solubility enhancer
(6-Iodopyridin-2-yl)-methanol Pyridine with -CH2OH and -I at positions 2 and 6 C6H6INO 235.03 Iodine, hydroxymethyl Intermediate in Suzuki-Miyaura couplings
Tanuxiciclib [2,4'-Bipyridin] with amino, fluoro, and pyrimidinyl groups C15H13FN6O 328.31 3'-Fluoro, 2'-amino, pyrimidinyl Cyclin-dependent kinase inhibitor (anti-cancer)

Detailed Analysis

Structural Features: this compound lacks halogen or heterocyclic substituents found in analogs like (6-Iodopyridin-2-yl)-methanol (iodine) or tanuxiciclib (pyrimidinyl and fluoro groups). Its simplicity makes it a versatile scaffold for synthetic modifications. Tanuxiciclib’s additional amino and fluoro groups enhance its binding affinity to kinase targets, whereas the hydroxymethyl group in this compound may favor hydrogen bonding in coordination chemistry .

Physicochemical Properties: Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar analogs like unsubstituted bipyridines. In contrast, (6-Iodopyridin-2-yl)-methanol’s iodine atom increases hydrophobicity but provides a reactive site for cross-coupling reactions .

Applications: Coordination Chemistry: Unlike tanuxiciclib, which is optimized for kinase inhibition, this compound’s hydroxymethyl group could facilitate interactions with transition metals (e.g., Ru or Ir) for catalytic or luminescent applications. Drug Development: Tanuxiciclib’s pyrimidinyl and fluoro groups are critical for its bioactivity, while this compound’s lack of such groups limits its direct therapeutic use but highlights its utility as a synthetic intermediate .

Research Findings and Gaps

  • Synthetic Utility: (6-Iodopyridin-2-yl)-methanol has been employed in cross-coupling reactions due to its iodine substituent . By analogy, this compound’s hydroxymethyl group could be functionalized to create ligands for asymmetric catalysis.
  • Biological Activity: Tanuxiciclib’s kinase inhibitory activity underscores the importance of substituent diversity in bipyridines for medicinal chemistry. No direct studies on this compound’s bioactivity are available, suggesting a gap in research .

Biological Activity

[2,4'-Bipyridin]-6-ylmethanol is a bipyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by two pyridine rings connected by a methylene group, which may confer unique properties influencing its biological interactions. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

  • Chemical Formula : C₁₁H₉N₂O
  • Molecular Weight : 189.20 g/mol
  • CAS Number : 1227514-00-2

Antimicrobial Activity

Research indicates that bipyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansInhibitory

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable study evaluated its effects on colorectal and pancreatic cancer cell lines, revealing that the compound exhibits significant antiproliferative activity. The structure of the compound allows it to interact with DNA or RNA, potentially leading to apoptosis in cancer cells.

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle progression.
Cell Line IC50 (μM) Effect Reference
Colorectal cancer (HCT116)15.0Significant inhibition
Pancreatic cancer (PANC-1)12.5Significant inhibition

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its potential anti-inflammatory and antioxidant properties. These effects are crucial as they contribute to the overall therapeutic profile of the compound.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on zebrafish xenografts demonstrated that this compound significantly inhibited tumor growth and metastasis in pancreatic cancer models. The compound's ability to reduce tumor size was attributed to its interaction with cellular signaling pathways involved in proliferation and survival.

Case Study 2: Antimicrobial Testing

In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. The results indicated that while it showed comparable activity against certain pathogens, it also presented lower toxicity profiles than conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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